1,5-Heptanediol, 2,4-dimethyl-, (2R,4S,5S)-

CAS No.: 631918-29-1

Cat. No.: VC16880841

Molecular Formula: C9H20O2

Molecular Weight: 160.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 631918-29-1 |

|---|---|

| Molecular Formula | C9H20O2 |

| Molecular Weight | 160.25 g/mol |

| IUPAC Name | (2R,4S,5S)-2,4-dimethylheptane-1,5-diol |

| Standard InChI | InChI=1S/C9H20O2/c1-4-9(11)8(3)5-7(2)6-10/h7-11H,4-6H2,1-3H3/t7-,8+,9+/m1/s1 |

| Standard InChI Key | QUXKWJULAWUWOG-VGMNWLOBSA-N |

| Isomeric SMILES | CC[C@@H]([C@@H](C)C[C@@H](C)CO)O |

| Canonical SMILES | CCC(C(C)CC(C)CO)O |

Introduction

Structural and Stereochemical Features

Molecular Identity

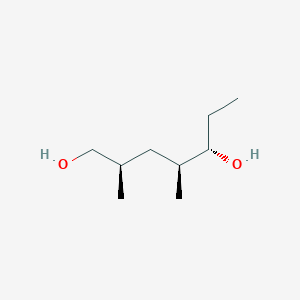

The compound, systematically named (2R,4S,5S)-2,4-dimethylheptane-1,5-diol, has the molecular formula C₉H₂₀O₂ and a molecular weight of 160.25 g/mol . Its International Union of Pure and Applied Chemistry (IUPAC) name reflects the positions of the hydroxyl groups at carbons 1 and 5, along with methyl substituents at carbons 2 and 4. The stereochemical configuration (2R,4S,5S) is critical to its reactivity and interactions in chiral environments .

Table 1: Key Structural Identifiers

| Property | Value | Source |

|---|---|---|

| CAS Number | 631918-29-1 | |

| SMILES Notation | CCC@@HO | |

| InChI Key | QUXKWJULAWUWOG-VGMNWLOBSA-N | |

| Molecular Weight | 160.25 g/mol |

Stereochemical Analysis

The compound’s stereochemistry arises from three chiral centers (C2, C4, C5), which dictate its three-dimensional conformation. The R configuration at C2 and S configurations at C4 and C5 create a unique spatial arrangement that influences its solubility, crystallization behavior, and suitability as a chiral auxiliary .

Synthesis and Production Methods

Reductive Pathways

A common route to heptanediol derivatives involves the reduction of diketones. For example, substituted 3,5-heptadiones can be reduced using agents like sodium borohydride (NaBH₄) or catalytic hydrogenation to yield diols . In the case of (2R,4S,5S)-2,4-dimethylheptane-1,5-diol, stereoselective reduction is required to achieve the desired configuration. Patent CN102417455A describes a method using NaH and ethanol in tetrahydrofuran (THF) to reduce 4-ethyl-3,5-heptadione, yielding 4-ethyl-3,5-heptanediol with 96% efficiency . Adapting this approach with methyl-substituted diketones could generate the target compound.

Stereochemical Control

Achieving the (2R,4S,5S) configuration necessitates enantioselective synthesis. Techniques such as asymmetric catalysis or enzymatic resolution may be employed. For instance, chiral Lewis acids could direct the methylation steps to favor the desired stereochemistry, while enzymatic hydroxylation might introduce the hydroxyl groups with high enantiomeric excess .

Table 2: Representative Synthesis Conditions

| Step | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| Diketone Reduction | NaH, THF, 55°C, 2h | 96% | |

| Esterification | Benzoyl chloride, pyridine, 50°C | 95–96% |

Physicochemical Properties

Thermal Properties

Applications and Industrial Relevance

Chiral Building Blocks

The compound’s defined stereochemistry makes it valuable in asymmetric synthesis. For example, it could serve as a precursor for chiral ligands in catalysis or as a scaffold for pharmaceuticals requiring specific enantiomeric forms .

Polymer and Plasticizer Production

Diols are widely used in polyester and polyurethane synthesis. The methyl groups in this compound may impart rigidity to polymer chains, enhancing material strength. Patent CN102417455A highlights the use of heptanediol derivatives in producing dibenzoate plasticizers, which improve the flexibility of plastics .

Future Research Directions

-

Stereoselective Synthesis: Developing catalytic methods to optimize enantiomeric excess.

-

Application Testing: Evaluating performance in polymer matrices and catalytic systems.

-

Toxicity Profiling: Conducting in vitro and in vivo studies to assess safety.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume